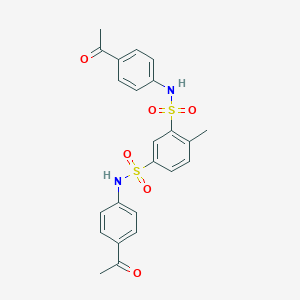![molecular formula C18H16N2OS2 B285382 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285382.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTSD is a thiazole-based compound that has been synthesized through various methods and has shown promising results in research studies.
作用機序
The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.
実験室実験の利点と制限
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has several advantages for use in lab experiments. It is a thiazole-based compound that is relatively easy to synthesize, making it readily available for research purposes. This compound has also been shown to have potent anticancer and antimicrobial activity, making it a promising candidate for drug development.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for research on 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of this compound. This will help to better understand the potential applications of this compound in various fields.
Another direction is to investigate the potential use of this compound in combination with other anticancer or antimicrobial drugs. This may lead to the development of more effective treatments for cancer and infectious diseases.
Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective. This would make this compound more readily available for research purposes and drug development.
合成法
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized through various methods, including the reaction of 2-amino-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine. The reaction produces a yellow solid, which is then purified through recrystallization. Other methods of synthesis include the reaction of 2-bromo-4-methylthiazole with diphenylacetonitrile in the presence of a palladium catalyst and the reaction of 2-chloro-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine.
科学的研究の応用
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
This compound has also been studied for its potential use as an antimicrobial agent. Studies have shown that this compound has antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial drugs.
特性
分子式 |
C18H16N2OS2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H16N2OS2/c1-14-12-22-18(19-14)23-13-17(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChIキー |
VSXPGWLRRXUKFB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)

![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
